Product packaging for 6-Chloro-2-methoxypyridin-3-OL(Cat. No.:CAS No. 1196146-98-1)

6-Chloro-2-methoxypyridin-3-OL

Cat. No.: B3030987
CAS No.: 1196146-98-1
M. Wt: 159.57
InChI Key: UREBWPGQRNTHMW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in organic chemistry. lookchem.comsigmaaldrich.com Their importance stems from a unique aromatic ring structure containing a nitrogen atom, which imparts distinct electronic properties and reactivity. lookchem.com This structure is found in numerous biologically active compounds, making pyridine derivatives crucial in pharmaceuticals, agrochemicals, and functional materials. lookchem.comsigmaaldrich.com Many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate pyridine rings. lookchem.com The versatility of pyridine derivatives allows them to be used as intermediates, ligands, and catalysts in a wide array of synthetic reactions, including coupling reactions like the Suzuki-Miyaura and Heck reactions. sigmaaldrich.com

The study of pyridine and its derivatives has led to significant progress in understanding aromaticity, reactivity, and the design of new compounds with specific, tailored properties. sigmaaldrich.com Researchers continue to explore new synthetic methods for creating highly substituted pyridines with diverse functional groups, highlighting the ongoing importance of this class of compounds in medicinal chemistry and drug design.

Role of Substituted Pyridinols as Key Scaffolds in Chemical Synthesis

Substituted pyridinols, a subclass of pyridine derivatives characterized by a hydroxyl group on the pyridine ring, are valuable scaffolds in chemical synthesis. The presence of the hydroxyl group provides a reactive site for further functionalization, such as oxidation to a ketone or participation in etherification reactions. ambeed.com

These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic structures. ambeed.com The specific arrangement of substituents on the pyridinol ring, including halogens and methoxy (B1213986) groups, influences the compound's electronic and steric properties, which in turn dictates its reactivity and potential applications. ambeed.com For instance, the chlorine atom in a chloropyridinol can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. ambeed.com The synthesis and study of substituted pyridinols have led to the discovery of compounds with interesting properties, such as antioxidant capabilities. sigmaaldrich.com

Current Research Landscape Pertaining to 6-Chloro-2-methoxypyridin-3-ol

This compound is a substituted pyridinol that is noted in the chemical literature primarily as a commercially available chemical intermediate. lookchem.comsigmaaldrich.com Its structure, featuring a chloro, a methoxy, and a hydroxyl group on the pyridine ring, makes it a potentially useful building block for the synthesis of more complex molecules. The compound is listed in the catalogs of various chemical suppliers, indicating its availability for research and development purposes. lookchem.comsigmaaldrich.com

While specific, in-depth research studies focusing exclusively on the applications of this compound are not widely published, its utility can be inferred from its chemical structure. The presence of a chlorine atom suggests its potential use in cross-coupling reactions, a common strategy for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. This is further supported by the commercial availability of related compounds such as (6-Chloro-2-methoxypyridin-3-yl)methanol and 6-Chloro-2-methoxypyridine-3-boronic acid, which are derivatives used in synthetic organic chemistry. The latter, a boronic acid, is a key reagent in Suzuki coupling reactions.

The compound is generally described as a white powder and is intended for research purposes. lookchem.com Its application is noted in the broader categories of pharmaceuticals, skincare, and other medical ingredients, likely as a starting material or intermediate in the synthesis of target molecules within these areas. lookchem.com

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1196146-98-1 sigmaaldrich.com
Linear Formula C6H6ClNO2 sigmaaldrich.com
IUPAC Name 6-chloro-2-methoxy-3-pyridinol sigmaaldrich.com
InChI Key UREBWPGQRNTHMW-UHFFFAOYSA-N sigmaaldrich.com
Purity 98% sigmaaldrich.com
Appearance White powders lookchem.com
Application Pharmaceuticals, Skincare, Medical Ingredients lookchem.com
Storage Store at room temperature lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2 B3030987 6-Chloro-2-methoxypyridin-3-OL CAS No. 1196146-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBWPGQRNTHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306733
Record name 6-Chloro-2-methoxy-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-98-1
Record name 6-Chloro-2-methoxy-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methoxy-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 2 Methoxypyridin 3 Ol

Reactivity of the Chloro Substituent: Nucleophilic Displacements

The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is influenced by the electronic properties of the pyridine ring and the other substituents. The chloro group can be displaced by various nucleophiles, a reaction often facilitated by the use of polar aprotic solvents like dimethylformamide (DMF).

For instance, the chlorine atom can be substituted by thiols, such as ethanethiol, in the presence of a base like potassium carbonate or sodium hydride to deprotonate the thiol. Similarly, reactions with amines or alkoxides can lead to the corresponding substituted pyridines. smolecule.com This reactivity allows for the introduction of a wide array of functional groups at the 6-position, significantly expanding the synthetic utility of the parent molecule.

Transformations Involving the Hydroxyl Group (Pyridinol Moiety)

The hydroxyl group at the 3-position is a key site for various chemical transformations, including oxidation and derivatization reactions.

Oxidation Reactions

The hydroxyl group of pyridinol derivatives can be oxidized to the corresponding carbonyl compounds. For example, the hydroxyl group in the related compound 6-Chloro-4-methylpyridin-3-ol can be oxidized to form a ketone derivative. While specific studies on the direct oxidation of 6-Chloro-2-methoxypyridin-3-ol are not prevalent, the general reactivity of pyridinols suggests that it would undergo similar transformations under appropriate oxidizing conditions.

In a biochemical context, whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various pyridine derivatives. nih.govresearchgate.net For example, 6-chloropyridin-2-amine is oxidized to 6-amino-2-chloropyridin-3-ol. nih.gov This highlights the potential for enzymatic oxidation of the pyridine ring, a process that can offer high regioselectivity. researchgate.net

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group readily undergoes derivatization reactions such as esterification and etherification. Esterification can be achieved by reacting the pyridinol with acyl chlorides or anhydrides. For example, the hydroxyl group in the related 6-(Hydroxymethyl)-2-methylpyridin-3-ol reacts with acyl chlorides to form esters.

Etherification, the formation of an ether linkage, can also be accomplished. This typically involves deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl halide. These derivatization reactions are crucial for modifying the molecule's properties, such as solubility and biological activity, and for protecting the hydroxyl group during subsequent synthetic steps.

Tautomerism Between Pyridinol and Pyridone Forms

Hydroxypyridines, including this compound, can exist in equilibrium with their corresponding pyridone tautomers. nih.gov This prototropic tautomerism involves the migration of a proton between the hydroxyl group and the ring nitrogen atom. chimia.ch The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyridine ring.

The pyridone tautomer, specifically the 1H-pyridin-2-one form, is a significant pharmacophore in various therapeutic agents due to its peptidomimetic functionality. nih.gov The equilibrium can be shifted by the polarity of the solvent; for instance, in some cases, the hydroxypyridine form is favored in less polar solvents, while the pyridone form is more stable in more polar, protic solvents like water. chimia.ch

Reactivity of the Methoxyl Group

The methoxy (B1213986) group at the 2-position of the pyridine ring can also participate in chemical transformations. While it is generally less reactive than the chloro and hydroxyl groups, it can be cleaved under certain conditions to yield the corresponding pyridone. For example, the reaction of 2-chloro-3-trichloromethylpyridine with an excess of sodium methoxide (B1231860) results in the formation of the dimethylacetal of 2-chloro-6-methoxypyridine-3-carbaldehyde, demonstrating the stability of the methoxy group under these specific basic conditions. psu.edu However, in other contexts, such as in the presence of strong acids or other specific reagents, the methoxy group can be cleaved.

Pyridine Ring Functionalization and Carbon-Carbon Bond Formation

The pyridine ring of this compound can be further functionalized through various reactions, including carbon-carbon bond-forming reactions. One common strategy involves converting the chloro or hydroxyl group into a group suitable for cross-coupling reactions. For instance, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. echemi.com

To facilitate such reactions, the parent molecule can be converted into a derivative like (6-chloro-2-methoxypyridin-3-yl)boronic acid, which is a key intermediate for Suzuki coupling reactions. uni.lusigmaaldrich.com This allows for the introduction of a wide range of aryl or alkyl groups onto the pyridine ring, leading to the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Formation of Fused Heterocyclic Systems from Pyridine Scaffolds

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, enabling the exploration of novel chemical space and the development of compounds with unique biological activities. Pyridine derivatives, such as this compound, are valuable scaffolds for constructing these complex architectures due to the inherent reactivity of the pyridine ring and its substituents.

The functional groups of this compound—a hydroxyl group at the 3-position, a chloro group at the 6-position, and a methoxy group at the 2-position—offer multiple sites for synthetic modification. The hydroxyl group, in particular, is a key functional handle for building fused rings. In its deprotonated form, the resulting phenoxide is a potent nucleophile, capable of participating in intramolecular cyclization reactions.

One common strategy for forming fused heterocyclic systems from pyridin-3-ols is through cycloaddition reactions. worktribe.com Although specific examples involving this compound are not prevalent in the literature, the general principles of pyridin-3-ol reactivity can be applied. For instance, the hydroxyl group can be converted into a better leaving group, followed by intramolecular nucleophilic substitution by another functional group introduced elsewhere on the molecule or on a tethered side chain.

Furthermore, the presence of the chloro and methoxy groups can influence the regioselectivity of these cyclization reactions. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can modulate the electron density of the pyridine ring, directing the course of the reaction.

A general approach to forming a fused ring could involve the initial reaction at the hydroxyl or chloro position to introduce a side chain containing a reactive functional group. For example, etherification of the hydroxyl group with a bifunctional reagent could be a first step. Subsequent intramolecular cyclization would then lead to the formation of a fused ring system. The specific nature of the fused ring would depend on the choice of the reagent and the reaction conditions.

Another potential pathway involves the transformation of the existing substituents. For instance, the methoxy group could be demethylated to a hydroxyl group, providing an additional site for cyclization. Similarly, the chloro group can be displaced by a variety of nucleophiles, which could then participate in a ring-closing reaction.

The table below outlines potential strategies for the formation of fused heterocyclic systems starting from a substituted pyridin-3-ol scaffold, which could be conceptually applied to this compound.

Reaction TypeGeneral StrategyPotential Fused System
Intramolecular Nucleophilic Substitution1. Functionalization of the hydroxyl group. 2. Introduction of a nucleophile on the side chain. 3. Intramolecular cyclization.Fused ethers or lactones
Cycloaddition ReactionsActivation of the pyridine ring followed by reaction with a dienophile or dipolarophile.Bridged or polycyclic systems
Condensation ReactionsReaction of the hydroxyl group with a carbonyl compound to form an intermediate that undergoes cyclization.Fused oxazine (B8389632) or similar heterocycles

It is important to note that the successful synthesis of fused heterocycles from this compound would require careful optimization of reaction conditions to manage the reactivity of the multiple functional groups and to control the regioselectivity of the cyclization.

Comparative Analysis of Reactivity with Substituted Pyridinols and Pyridinamines

The reactivity of this compound is dictated by the interplay of its three substituents: the hydroxyl, chloro, and methoxy groups. A comparative analysis with other substituted pyridinols and pyridinamines reveals the nuanced electronic effects that govern its chemical behavior.

Influence of Substituents on Reactivity:

Hydroxyl Group (-OH): The hydroxyl group at the 3-position is a strong activating group, donating electron density to the pyridine ring through resonance. This enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The hydroxyl group can also act as a nucleophile itself, particularly when deprotonated.

Chloro Group (-Cl): The chlorine atom at the 6-position is an electron-withdrawing group through induction and a weak deactivator. It also serves as a good leaving group in nucleophilic aromatic substitution reactions.

Comparison with Other Pyridinols:

Compared to a simple pyridin-3-ol, this compound is expected to have a more complex reactivity profile. The presence of the methoxy group further activates the ring towards electrophilic substitution, while the chloro group provides a site for nucleophilic attack. In contrast, a pyridinol with only electron-withdrawing groups would be significantly less reactive towards electrophiles. For instance, pyridinols with nitro groups are generally less nucleophilic.

Studies on other substituted pyridinols have shown that the position and nature of the substituent significantly impact reactivity. For example, the antioxidant activity of 3-pyridinols, which is related to their reactivity towards radicals, is influenced by the electronic properties of other substituents on the ring. d-nb.infobeilstein-journals.org Electron-donating groups generally enhance this activity.

Comparison with Pyridinamines:

Pyridinamines, which contain an amino group (-NH₂) instead of a hydroxyl group, are generally more reactive towards electrophiles than their pyridinol counterparts. The amino group is a stronger electron-donating group than the hydroxyl group.

A study comparing the reactivity of various aminopyridines showed that the position of the amino group and the presence of other substituents have a profound effect on their nucleophilicity and basicity. researchgate.net For example, 2-aminopyridines can readily participate in diazotization reactions. researchgate.net

In the context of this compound, if the hydroxyl group were replaced by an amino group to form 6-chloro-2-methoxypyridin-3-amine, the resulting compound would likely be more nucleophilic and more reactive in electrophilic aromatic substitution reactions. The amino group's stronger activating effect would further enhance the electron density of the pyridine ring.

The following table provides a qualitative comparison of the expected reactivity of this compound with other substituted pyridines.

CompoundKey SubstituentsExpected Reactivity towards ElectrophilesExpected Reactivity in Nucleophilic Aromatic Substitution (at C-Cl)
Pyridin-3-ol-OHModerateN/A
This compound -OH, -Cl, -OCH₃HighModerate to High
2-Nitropyridin-3-ol-OH, -NO₂LowHigh
Pyridin-3-amine-NH₂HighN/A
6-Chloro-2-methoxypyridin-3-amine-NH₂, -Cl, -OCH₃Very HighModerate to High

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Methoxypyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution and the solid state. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental for verifying the core structure of 6-Chloro-2-methoxypyridin-3-ol. The chemical shift (δ) of each nucleus provides insight into its electronic environment, while spin-spin coupling constants (J) reveal connectivity between neighboring nuclei.

Although specific experimental spectra for this compound are not widely published, its expected ¹H and ¹³C NMR chemical shifts can be predicted based on established substituent effects on the pyridine (B92270) ring, drawing comparisons with structurally similar compounds like 6-Chloro-4-methylpyridin-3-ol and 2-Chloro-6-methoxy-3-nitropyridine. chemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals:

Aromatic Protons: Two signals corresponding to the protons at the C4 and C5 positions. These would appear as doublets due to coupling to each other.

Methoxy (B1213986) Protons: A singlet integrating to three protons for the -OCH₃ group.

Hydroxyl Proton: A broad singlet for the -OH group, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the one methoxy carbon. The chemical shifts are influenced by the electronegativity of the substituents (Cl, OCH₃, OH) and their position on the ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound.
Predicted ¹H NMR DataPredicted ¹³C NMR Data
PositionExpected δ (ppm)Expected MultiplicityPositionExpected δ (ppm)
H-4~7.0-7.4dC-2~155-160
H-5~6.8-7.2dC-3~140-145
-OCH₃~3.9-4.1sC-4~115-120
-OHVariable (broad)sC-5~110-115
C-6~145-150
-OCH₃~50-55

¹⁹F NMR spectroscopy is an essential characterization technique, though it is only applicable to fluorinated analogues of the target compound, not this compound itself. Should a derivative be synthesized where the chlorine atom is replaced by fluorine (e.g., 6-Fluoro-2-methoxypyridin-3-ol), ¹⁹F NMR would be the definitive method to confirm the presence and electronic environment of the fluorine atom.

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. For fluorinated pyridine derivatives, the position of the fluorine atom on the ring significantly impacts its chemical shift. For instance, studies on meta-fluoro pyridines show typical chemical shifts around -110 ppm. The presence of a singlet in the proton-decoupled ¹⁹F NMR spectrum would confirm the successful incorporation of a single fluorine atom, and its specific chemical shift would be characteristic of its position on the substituted pyridine ring.

Pyridin-3-ol and its derivatives can exist in equilibrium between the phenol-like hydroxyl form and a zwitterionic pyridone form. This phenomenon, known as tautomerism, can be profoundly influenced by the solvent and whether the compound is in solution or in the solid state. psu.eduwuxibiology.com

¹⁵N NMR spectroscopy is an exceptionally sensitive probe for investigating such tautomeric equilibria. psu.edu The chemical shift of the ring nitrogen atom changes dramatically depending on its protonation state.

Hydroxyl Tautomer (A): In this form, the nitrogen is a neutral, sp²-hybridized pyridine nitrogen.

Zwitterionic Tautomer (B): In this form, the nitrogen is protonated, forming a positively charged pyridinium (B92312) ion, while the hydroxyl group is deprotonated to a negatively charged oxide.

The transformation from a neutral pyridine to a protonated pyridinium salt typically induces a large upfield shift (a decrease in the δ value) in the ¹⁵N NMR spectrum, often by 100-150 ppm. mdpi.com Therefore, by measuring the ¹⁵N chemical shift, one can determine the predominant tautomeric form of this compound under specific conditions. nih.gov

Table 2: Tautomeric Forms of this compound and Expected ¹⁵N NMR Characteristics.
Tautomer FormStructureNitrogen EnvironmentExpected ¹⁵N Chemical Shift Range (ppm)
A: Hydroxy FormHydroxy Form StructurePyridine-like (sp²)-50 to -100
B: Zwitterionic FormZwitterionic Form StructurePyridinium-like (N-H)-180 to -220

(Note: Structure images are illustrative representations)

While 1D NMR provides a foundational view, two-dimensional (2D) NMR experiments are required for unambiguous assignment of all proton and carbon signals, especially for complex structures. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons, confirming their adjacency on the pyridine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). It would definitively link the H-4, H-5, and methoxy proton signals to their corresponding C-4, C-5, and methoxy carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for assigning quaternary (non-protonated) carbons. mdpi.com For instance, the methoxy protons (-OCH₃) would show a correlation to the C-2 carbon, and the H-4 proton would show correlations to C-3, C-5, and C-6.

Table 3: Expected Key 2D NMR Correlations for this compound.
ExperimentCorrelating NucleiInformation Gained
COSYH-4 ↔ H-5Confirms adjacency of aromatic protons.
HSQCH-4 ↔ C-4Assigns protonated carbons.
H-5 ↔ C-5
-OCH₃ ↔ -OCH₃ Carbon
HMBC-OCH₃ Protons ↔ C-2Assigns the C-2 quaternary carbon.
H-4 ↔ C-3, C-5, C-6Assigns the C-3 and C-6 quaternary carbons.
H-5 ↔ C-3, C-4, C-6
-OH Proton ↔ C-3, C-4Confirms position of the hydroxyl group.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. rsc.org The Cross-Polarization/Magic Angle Spinning (CP/MAS) technique is commonly used to obtain high-resolution spectra of solid samples. rsc.org

For this compound, ssNMR is particularly valuable for two reasons:

Polymorphism: The compound may crystallize in different forms (polymorphs), each having a unique crystal lattice and potentially different molecular conformations. These differences would manifest as distinct signals in the ¹³C CP/MAS spectrum, allowing for the identification and characterization of different solid forms. rsc.org

Tautomerism in the Solid State: The tautomeric equilibrium observed in solution may be locked into a single form in the crystal. Solid-state ¹⁵N CP/MAS NMR can definitively identify whether the hydroxyl (A) or zwitterionic (B) tautomer exists in the crystalline state by measuring the nitrogen chemical shift, free from the effects of solvent and dynamic exchange. psu.educsic.es

X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a molecule. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps, from which the exact positions of all atoms (excluding hydrogen, which is often inferred) can be determined. tandfonline.com

While a crystal structure for this compound is not publicly available, this method would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the geometry of its substituents.

Tautomeric Form: It would definitively show the location of the hydroxyl proton, confirming whether the compound exists in the hydroxy or zwitterionic form in the solid state.

Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonding (e.g., from the -OH group to a neighboring molecule's nitrogen atom) and potential π-π stacking between pyridine rings. mdpi.combohrium.com

Table 4: Information Provided by X-ray Crystallography.
ParameterDescription
Unit Cell DimensionsThe size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry operations that describe the arrangement of molecules within the unit cell.
Bond LengthsThe precise distance between bonded atoms (e.g., C-Cl, C-O, C-N).
Bond AnglesThe angle formed between three connected atoms (e.g., C-C-C, C-O-C).
Torsion AnglesThe dihedral angle describing the rotation around a chemical bond.
Hydrogen BondingIdentifies donor-acceptor distances and angles for intermolecular hydrogen bonds.

Determination of Absolute Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its chemical behavior. While specific experimental data on the absolute molecular geometry of this compound is not extensively available in the provided search results, theoretical and comparative studies of similar pyridine derivatives offer valuable insights. For instance, studies on related compounds like 6-chloro-2-hydroxypyridine have utilized methods such as QCISD and DFT to predict molecular geometries, showing good agreement with experimental data. chemrxiv.org These computational approaches can elucidate bond lengths and angles, providing a reliable model of the molecule's conformation in the gas phase. chemrxiv.org In many crystalline structures of related pyridine derivatives, the pyridine ring and its substituents are often found to be nearly planar. researchgate.netresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. In crystals of similar pyridine derivatives, hydrogen bonding is a predominant interaction. For example, in the crystal structure of a related compound, intermolecular N–H···S and C–H···O hydrogen bonds create a two-dimensional network. researchgate.net Hirshfeld surface analysis, a tool for investigating intermolecular interactions, has shown that H···H, H···S/S···H, and H···C/C···H interactions can be the most significant contributors to crystal packing. researchgate.net

Elucidation of Tautomeric Forms in the Solid State

The potential for this compound to exist in different tautomeric forms in the solid state is an important consideration. Pyridin-3-ol and its derivatives can exhibit keto-enol tautomerism. The equilibrium between the -ol (hydroxy) and the zwitterionic or keto forms can be influenced by the solid-state environment.

For related compounds like 6-chloro-2-hydroxypyridine, the pyridone tautomer is a key consideration. chemicalbook.com Experimental studies on 2-pyridone/2-hydroxypyridine systems have shown that the energy difference between tautomers can be small, and the preferred form can depend on the phase (gas vs. solid) and substituent effects. wayne.edu In the solid state, intermolecular interactions, particularly hydrogen bonding, can significantly stabilize one tautomer over another. nih.gov X-ray crystallography is the definitive method for determining the dominant tautomeric form in a crystal, as it provides direct evidence of atomic positions and bonding. researchgate.netnih.gov For instance, X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed it exists as the 1H-pyrazol-3-ol tautomer in the solid state, forming dimers. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a compound like this compound, characteristic vibrational frequencies can be assigned to its various bonds. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations occur in the ranges of 1000-1300 cm⁻¹ and 750-1000 cm⁻¹, respectively. researchgate.net The C-Cl stretching vibration is anticipated in the lower frequency region, typically around 600-800 cm⁻¹. The pyridine ring itself will have a set of characteristic stretching and bending vibrations.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-HStretch3200-3600
C-H (aromatic)Stretch>3000
C-O (methoxy)Stretch1000-1300
C-H (aromatic)In-plane bend1000-1300
C-H (aromatic)Out-of-plane bend750-1000
C-ClStretch600-800

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Cl bond. The FT-Raman spectra of related molecules like 2-Chloro-6-methoxypyridine (B123196) have been studied to provide a comprehensive vibrational analysis. sigmaaldrich.com Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict and assign vibrational frequencies in both FT-IR and Raman spectra, aiding in the detailed interpretation of the experimental data. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₆ClNO₂), the expected monoisotopic mass is approximately 159.0087 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the molecular formula.

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, an isotopic pattern for the molecular ion would be expected, with a peak at [M+2]⁺ having an intensity of about one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for similar compounds might involve the loss of the methoxy group, the chlorine atom, or other small neutral molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass. researchgate.net Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios to within a few parts per million (ppm), allowing for the determination of a molecule's elemental formula. researchgate.net

For this compound, the theoretical exact mass is calculated based on the sum of the masses of its constituent atoms (C₆H₆ClNO₂). The experimentally determined exact mass via HRMS serves to confirm this composition. The exact mass of this compound has been reported as 159.008713 u. chemsrc.com This high level of mass accuracy helps to distinguish the compound from other potential isomers or molecules with the same nominal mass.

Table 1: Physicochemical and HRMS Data for this compound

Property Value Reference
Molecular Formula C₆H₆ClNO₂ chemsrc.com
Molecular Weight 159.570 g/mol chemsrc.com

| Theoretical Exact Mass | 159.008713 u | chemsrc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. measurlabs.comresearchgate.net This method is essential for determining the purity of a compound and for identifying and quantifying impurities or degradation products within a sample. nih.gov

In the context of this compound, an LC-MS analysis would first involve separating the main compound from any contaminants using an HPLC system. A common approach for related compounds involves using a C18 reversed-phase column. acs.orgpsu.edu The separation is achieved by passing a mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as formic or trifluoroacetic acid, through the column. acs.orglcms.cz

After separation via HPLC, the eluent is directed into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the confirmation of the parent compound and the identification of any co-eluting impurities. measurlabs.com The sensitivity of LC-MS makes it ideal for detecting even trace levels of related substances or degradation products that might be present. nih.gov The purity of synthesized batches of similar compounds is often determined to be ≥95% using this method. acs.org

Table 2: Representative LC-MS Method Parameters for Analysis

Parameter Description Reference
Chromatography System High-Performance Liquid Chromatography (HPLC/UHPLC) acs.orgpsu.edu
Column C18 reversed-phase (e.g., 5 µm, 4.6 mm × 150 mm) acs.org
Mobile Phase Gradient of water (A) and methanol or acetonitrile (B), often with 0.1% formic acid or trifluoroacetic acid acs.orglcms.cz
Detector High-resolution mass spectrometer (e.g., Orbitrap, TOF) researchgate.netpsu.edu
Ionization Mode Electrospray Ionization (ESI), positive or negative mode lcms.cz

| Analysis Goal | Purity assessment, impurity profiling, and identification of degradation products | nih.gov |

Computational Chemistry and Theoretical Insights into 6 Chloro 2 Methoxypyridin 3 Ol

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. Molecular geometry optimization involves finding the minimum energy structure on the potential energy surface. For a molecule like 6-Chloro-2-methoxypyridin-3-ol, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis, which is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, would also be essential. This is particularly relevant for the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the pyridine (B92270) ring. Different orientations of these groups can lead to different conformers with varying stabilities. Computational studies on related molecules have successfully used methods like DFT to optimize geometries and identify the most stable conformers. nih.govresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl---------
C-O (methoxy)---------
C-O (hydroxyl)---------
N-C---------
C-N-C---------
C-C-O-H------

Vibrational Frequency and Spectroscopic Parameter Prediction (e.g., IR, Raman, NMR chemical shifts)

Computational methods are extensively used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govscifiniti.com By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental data. nih.govresearchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. nih.govnih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov Comparing calculated and experimental NMR spectra helps in the structural elucidation of the molecule. nih.gov Although detailed spectroscopic studies on 2-chloro-6-methoxypyridine (B123196) have been performed, specific predicted data for the IR, Raman, and NMR spectra of this compound are not available. orientjchem.orgnih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides various descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the distribution of these orbitals can reveal the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy---
LUMO Energy---
HOMO-LUMO Gap---

Electrostatic Potential Surfaces and Electron Density Mapping

Computational studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. Mapping of the electrostatic potential surface (ESP) and electron density provides critical insights into the molecule's reactivity and intermolecular interaction potential.

Tautomeric Energy Landscapes and Equilibrium Studies

Pyridin-3-ol compounds, including this compound, can exist in different tautomeric forms, most commonly the pyridin-3-ol (enol) form and the pyridin-3(2H)-one (keto) form. Theoretical calculations are essential for determining the relative stabilities of these tautomers and understanding the equilibrium between them.

Ab initio and DFT calculations have been widely used to investigate the tautomerism of pyridinones and hydroxypyridines. wayne.educhemrxiv.org These studies often reveal that the relative stability of tautomers is influenced by factors such as the solvent environment and the presence of substituents. chemrxiv.org For 2-pyridone/2-hydroxypyridine systems, the pyridone form is generally favored in various media. wayne.edusigmaaldrich.com However, the specific substitution pattern in this compound, with a chloro group at position 6 and a methoxy group at position 2, will uniquely influence the tautomeric equilibrium. The electron-withdrawing nature of the chlorine and the electron-donating character of the methoxy group can affect the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby shifting the equilibrium.

Experimental studies, often in conjunction with theoretical calculations, utilize techniques like UV/vis spectroscopy and NMR to determine the dominant tautomeric form in different solvents and pH conditions. nih.gov The majority of such studies are conducted in solution, with a smaller number in the solid state or gas phase. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Lattice Energy Calculations)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts.

Lattice energy calculations, often performed using software like PIXEL, complement Hirshfeld analysis by quantifying the energetic contributions of different types of intermolecular interactions (coulombic, polarization, dispersion, and repulsion) to the total lattice energy. researchgate.net This provides a deeper understanding of the forces governing the crystal structure.

Molecular Docking Studies (for understanding binding modes with target molecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For example, in studies of similar pyridine derivatives as inhibitors of specific enzymes, molecular docking has been used to elucidate their binding modes. researchgate.netsemanticscholar.org The hydroxyl and methoxy groups of this compound can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site of a target protein. The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

Docking studies can predict the binding energy, which gives an estimate of the binding affinity. These predictions are valuable for prioritizing compounds for further experimental testing. For instance, pyridine-containing compounds have been docked into the active sites of various bacterial proteins to analyze their potential as antimicrobial agents. semanticscholar.orgmdpi.com

Table 2: Key Parameters in Molecular Docking Studies

Parameter Description Importance
Binding Affinity/Energy An estimation of the strength of the interaction between the ligand and the receptor. Lower binding energy generally indicates a more stable complex and higher affinity.
Hydrogen Bonds Non-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Crucial for the specificity and stability of ligand binding.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the receptor. Important for the desolvation of the binding site and ligand binding.
Halogen Bonds Non-covalent interaction involving a halogen atom as an electrophilic species. Can significantly contribute to binding affinity and specificity.

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can play a role in the binding of ligands containing aromatic systems. nih.gov |

Applications of 6 Chloro 2 Methoxypyridin 3 Ol As a Synthetic Intermediate and Building Block

Versatile Scaffold in Complex Heterocyclic Synthesis

The chemical structure of 6-Chloro-2-methoxypyridin-3-ol makes it an exceptionally versatile scaffold for the construction of complex heterocyclic compounds. The pyridine (B92270) ring is a common feature in many bioactive molecules, and this intermediate provides a pre-functionalized core that can be elaborated upon. nbinno.com Each functional group—the chlorine atom, the methoxy (B1213986) group, and the hydroxyl group—offers a distinct handle for chemical modification.

The chlorine atom at the 6-position is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, including amines, thiols, and carbon nucleophiles, thereby enabling the generation of diverse molecular architectures. The methoxy and hydroxyl groups can also be targeted for reactions such as etherification, esterification, or demethylation, further expanding the synthetic possibilities. This inherent reactivity makes it an indispensable building block for creating complex organic molecules. nbinno.com The strategic placement of these groups on the pyridine backbone allows chemists to construct intricate polycyclic and substituted heterocyclic systems that would be challenging to assemble through other methods.

Table 1: Synthetic Utility of Functional Groups in this compound

Functional GroupPositionCommon ReactionsPotential Modifications
Chlorine6Nucleophilic Aromatic SubstitutionIntroduction of N, S, O, or C-based nucleophiles
Methoxy2Ether cleavage (demethylation)Conversion to hydroxyl for further functionalization
Hydroxyl3O-alkylation, Acylation, EsterificationAttachment of side chains, linking to other molecules
Pyridine Ring-Electrophilic/Nucleophilic AttackRing modification, metallation

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

Substituted pyridines are foundational components in the development of numerous commercial products, and this compound serves as a key precursor in these value chains. Its derivatives are integral to the synthesis of active ingredients in both the pharmaceutical and agrochemical sectors.

In the pharmaceutical industry, intermediates derived from functionalized pyridines are used to synthesize drug candidates targeting a wide range of diseases. nbinno.com Analogous compounds, such as 6-Chloro-2-methoxypyridin-3-amine, are employed in research for developing bioactive molecules, including kinase inhibitors and anti-inflammatory compounds. myskinrecipes.com The pyridine moiety is a well-established pharmacophore, and the ability to precisely modify the substituents, a feature offered by this intermediate, allows for the fine-tuning of pharmacological properties like target specificity, potency, and bioavailability. nbinno.com

In agrochemical applications, this class of compounds is vital for producing modern crop protection agents. nbinno.com Related intermediates are used in the synthesis of highly effective and selective herbicides and insecticides. nbinno.commyskinrecipes.com The specific functional groups on the pyridine ring contribute to the molecule's ability to interact with biological targets in pests and weeds, leading to enhanced efficacy and, in some cases, improved crop safety. myskinrecipes.com

Table 2: Applications of Intermediates Derived from Substituted Pyridines

IndustryProduct ClassSpecific Examples of Application
Pharmaceutical Bioactive MoleculesDevelopment of kinase inhibitors, anti-inflammatory agents, and treatments for conditions like cancer. nbinno.commyskinrecipes.com
Agrochemical Crop Protection AgentsSynthesis of selective herbicides and potent insecticides to improve crop yields. nbinno.commyskinrecipes.com

Role in the Development of Diverse Chemical Libraries

In modern drug discovery and materials science, the creation of chemical libraries—large collections of structurally related compounds—is essential for high-throughput screening. This compound is an ideal scaffold for combinatorial chemistry, the process used to generate these libraries. Its multiple points of reactivity allow for the systematic and parallel synthesis of a vast number of derivatives.

Starting from the this compound core, chemists can introduce a diverse set of building blocks at the chloro, methoxy, and hydroxyl positions. By varying the reactants used in each step, a large matrix of unique final compounds can be produced efficiently. This approach accelerates the discovery of new molecules with desired biological activities or material properties. The structural features of this intermediate make it a valuable tool in medicinal chemistry for optimizing drug potency and metabolic stability through the exploration of a wide chemical space. myskinrecipes.com

Industrial Relevance in Fine Chemical Production

The production of fine chemicals involves the synthesis of complex, pure chemical substances in limited quantities, which are then used to manufacture specialty products like pharmaceuticals and agrochemicals. mdpi.com this compound and its analogues are important players in the fine chemical industry. These intermediates are typically produced in batch processes, reflecting the smaller, more tightly controlled volumes characteristic of fine chemicals, which contributes to their high value. mdpi.com

The availability of high-purity intermediates like this compound is critical for manufacturers to achieve consistent and reproducible results in their synthetic processes. nbinno.com Chemical suppliers that produce these building blocks are a crucial part of the supply chain for the pharmaceutical and agrochemical industries, enabling the large-scale production of essential medicines and crop protection solutions. The use of such versatile intermediates adds significant value to basic chemical commodities, transforming them into high-value products. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

Direct academic literature focusing exclusively on 6-Chloro-2-methoxypyridin-3-ol is limited. However, the synthesis and reactivity of related substituted pyridines offer valuable insights. The preparation of functionalized pyridinols often presents significant challenges due to the electronic nature of the pyridine (B92270) ring, which can complicate regioselective functionalization. researchgate.net

One of the primary challenges lies in the controlled introduction of substituents onto the pyridine scaffold. For instance, the synthesis of related compounds like 5-Chloro-2-methoxypyridine-3-thiol has been achieved from the corresponding 3-iodopyridine, suggesting a potential route for the synthesis of this compound. nuph.edu.uaresearchgate.net This multi-step approach, while effective, highlights the complexities involved in creating such polysubstituted pyridines.

The interplay of the existing functional groups—the electron-withdrawing chlorine and the electron-donating methoxy (B1213986) and hydroxyl groups—creates a unique electronic environment. The methoxy group at the 2-position is known to influence the basicity of the pyridine nitrogen and direct further substitutions. nih.gov Understanding and predicting the outcomes of reactions on this scaffold remains a significant academic challenge. The inherent properties of the pyridine nucleus, such as its electron-deficient nature, further complicate direct C-H functionalization, a highly sought-after transformation in modern organic synthesis. researchgate.net

Identification of Untapped Reactivity and Derivatization Potentials

The chemical architecture of this compound offers a rich platform for a variety of chemical transformations, many of which remain unexplored. The hydroxyl group is a prime site for derivatization, allowing for the introduction of a wide array of functionalities through esterification, etherification, or conversion to a better leaving group for subsequent nucleophilic substitution reactions.

The chlorine atom at the 6-position represents another key reactive handle. It can potentially be displaced by various nucleophiles, including amines, thiols, and alkoxides, through nucleophilic aromatic substitution (SNAr) reactions. Such transformations would open the door to a diverse library of novel pyridine derivatives with potentially interesting biological or material properties.

Furthermore, the pyridine ring itself can participate in various transformations. The development of advanced catalytic systems offers the possibility of cross-coupling reactions at the C-4 and C-5 positions, which are currently unsubstituted. The strategic functionalization of these sites could lead to the synthesis of highly complex and valuable molecules. The presence of the methoxy group can be leveraged to modulate the reactivity of the pyridine ring in these transformations. nih.gov

Table 1: Potential Derivatization Reactions of this compound

Reactive SiteReaction TypePotential ReagentsPotential Products
3-OH groupEsterificationAcyl chlorides, Carboxylic acids3-Acyloxy derivatives
3-OH groupEtherificationAlkyl halides3-Alkoxy derivatives
6-Cl atomNucleophilic Aromatic SubstitutionAmines, Thiols, Alkoxides6-Amino, 6-Thio, 6-Alkoxy derivatives
Pyridine RingCross-Coupling ReactionsBoronic acids, OrganostannanesC-4 or C-5 substituted derivatives

Opportunities for Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing provides significant opportunities for the development of greener synthetic routes to this compound and its derivatives. numberanalytics.combohrium.com Traditional multi-step syntheses often involve hazardous reagents and generate substantial waste. Modern approaches, such as one-pot multicomponent reactions, offer a more atom-economical and environmentally benign alternative for constructing substituted pyridine rings. nih.govacs.org

The use of microwave-assisted synthesis is another promising green chemistry tool that can accelerate reaction times, improve yields, and reduce energy consumption. nih.govacs.org Exploring the application of such techniques to the synthesis of this compound could lead to more efficient and sustainable production methods.

Furthermore, the development of catalytic systems that enable direct C-H functionalization would represent a major advance in the green synthesis of derivatives of this compound. researchgate.net By avoiding the need for pre-functionalized starting materials, these methods significantly reduce the number of synthetic steps and the associated waste generation. The use of earth-abundant metal catalysts, such as iron, in pyridine synthesis is an emerging area of research with significant green chemistry implications. rsc.org

Prospects for Advanced Computational Modeling and Spectroscopic Characterization

Advanced computational and spectroscopic methods are poised to play a crucial role in unlocking the full potential of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. Such studies can help predict the regioselectivity of various reactions and guide the rational design of new synthetic strategies.

While basic spectroscopic data for related compounds is available, a comprehensive spectroscopic characterization of this compound is needed. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the structure of any newly synthesized derivatives. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of these novel compounds.

Table 2: Key Spectroscopic and Computational Research Opportunities

TechniqueResearch FocusExpected Outcome
DFT CalculationsElectronic structure, reaction mechanisms, spectroscopic predictionDeeper understanding of reactivity, guidance for synthetic efforts
2D-NMR SpectroscopyStructural elucidation of derivativesUnambiguous assignment of complex structures
High-Resolution Mass SpectrometryElemental composition analysisConfirmation of the identity of novel compounds
X-ray CrystallographySolid-state structure determinationPrecise bond lengths, bond angles, and intermolecular interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.